molecular formula C16H19ClN2O4S B571690 4-{2-{[(3-ETHYL-2,5-DIHYDRO-4-METHYL-2-OXO-1H-PYRROL-1-YL)-CARBONYL]-AMINO}-ETHYL}-BENZENESULFONYL CHLORIDE CAS No. 119043-16-2

4-{2-{[(3-ETHYL-2,5-DIHYDRO-4-METHYL-2-OXO-1H-PYRROL-1-YL)-CARBONYL]-AMINO}-ETHYL}-BENZENESULFONYL CHLORIDE

Cat. No.: B571690
CAS No.: 119043-16-2
M. Wt: 370.848
InChI Key: KEFLFSMLSAEGQB-UHFFFAOYSA-N
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Description

4-{2-{[(3-ETHYL-2,5-DIHYDRO-4-METHYL-2-OXO-1H-PYRROL-1-YL)-CARBONYL]-AMINO}-ETHYL}-BENZENESULFONYL CHLORIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which include a pyrrole ring, a sulfonyl chloride group, and an ethylbenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-{[(3-ETHYL-2,5-DIHYDRO-4-METHYL-2-OXO-1H-PYRROL-1-YL)-CARBONYL]-AMINO}-ETHYL}-BENZENESULFONYL CHLORIDE typically involves multiple steps. One common method includes the reaction of 4-(2-aminoethyl)benzenesulfonamide with 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{2-{[(3-ETHYL-2,5-DIHYDRO-4-METHYL-2-OXO-1H-PYRROL-1-YL)-CARBONYL]-AMINO}-ETHYL}-BENZENESULFONYL CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-{[(3-ETHYL-2,5-DIHYDRO-4-METHYL-2-OXO-1H-PYRROL-1-YL)-CARBONYL]-AMINO}-ETHYL}-BENZENESULFONYL CHLORIDE is unique due to its specific combination of a pyrrole ring, a sulfonyl chloride group, and an ethylbenzene moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFLFSMLSAEGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699265
Record name 4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119043-16-2
Record name 4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]benzenesulfonyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID90699265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonyl chloride, 4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]
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Record name 4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]benzenesulfonyl chloride
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